1-(3-Iodo-2,3-dimethylbutan-2-yl)-4-methoxybenzene
Description
1-(3-Iodo-2,3-dimethylbutan-2-yl)-4-methoxybenzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a methoxy group and a complex alkyl chain containing an iodine atom
Properties
CAS No. |
62702-90-3 |
|---|---|
Molecular Formula |
C13H19IO |
Molecular Weight |
318.19 g/mol |
IUPAC Name |
1-(3-iodo-2,3-dimethylbutan-2-yl)-4-methoxybenzene |
InChI |
InChI=1S/C13H19IO/c1-12(2,13(3,4)14)10-6-8-11(15-5)9-7-10/h6-9H,1-5H3 |
InChI Key |
ILVPQSSXXHNVDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)OC)C(C)(C)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Iodo-2,3-dimethylbutan-2-yl)-4-methoxybenzene typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzene and 3-iodo-2,3-dimethylbutane.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions
1-(3-Iodo-2,3-dimethylbutan-2-yl)-4-methoxybenzene can undergo various chemical reactions:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with a cyano group would yield a nitrile derivative.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Iodo-2,3-dimethylbutan-2-yl)-4-methoxybenzene would depend on its specific interactions with molecular targets. Typically, compounds like this can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Bromo-2,3-dimethylbutan-2-yl)-4-methoxybenzene
- 1-(3-Chloro-2,3-dimethylbutan-2-yl)-4-methoxybenzene
- 1-(3-Fluoro-2,3-dimethylbutan-2-yl)-4-methoxybenzene
Uniqueness
1-(3-Iodo-2,3-dimethylbutan-2-yl)-4-methoxybenzene is unique due to the presence of the iodine atom, which can impart distinct reactivity and properties compared to its bromo, chloro, and fluoro analogs. The larger size and higher polarizability of iodine can influence the compound’s chemical behavior and interactions.
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